molecular formula C9H19NO2 B13336989 2-[(2-Methyloxolan-3-yl)amino]butan-1-ol

2-[(2-Methyloxolan-3-yl)amino]butan-1-ol

Cat. No.: B13336989
M. Wt: 173.25 g/mol
InChI Key: ALBRXDSRDYUNID-UHFFFAOYSA-N
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Description

2-[(2-Methyloxolan-3-yl)amino]butan-1-ol is a chiral amino alcohol derivative featuring a tetrahydrofuran (oxolane) ring substituted with a methyl group at the 2-position and a primary alcohol moiety at the terminal butyl chain. This compound is structurally characterized by the presence of a secondary amine linking the oxolane ring to the butan-1-ol backbone.

Properties

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

2-[(2-methyloxolan-3-yl)amino]butan-1-ol

InChI

InChI=1S/C9H19NO2/c1-3-8(6-11)10-9-4-5-12-7(9)2/h7-11H,3-6H2,1-2H3

InChI Key

ALBRXDSRDYUNID-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)NC1CCOC1C

Origin of Product

United States

Preparation Methods

The synthesis of 2-[(2-Methyloxolan-3-yl)amino]butan-1-ol involves several steps. One common synthetic route includes the reaction of 2-methyloxolane-3-amine with butanal under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Mechanism of Action

Comparison with Similar Compounds

Ethambutol (C10H24N2O2·2HCl)

  • IUPAC Name: (2S)-2-[2-[[(2S)-1-hydroxybutan-2-yl]amino]ethylamino]butan-1-ol dihydrochloride
  • Key Differences: Ethambutol contains two ethylamino linkages instead of the methyloxolan ring in 2-[(2-Methyloxolan-3-yl)amino]butan-1-ol. This substitution reduces steric bulk and alters lipophilicity, impacting membrane permeability and metabolic stability .

2-Amino-1-butanol Derivatives

  • Example: (R)-2-Amino-1-butanol

Physicochemical and Pharmacological Properties

Compound Molecular Formula Molecular Weight (g/mol) Solubility (Water) LogP Bioactivity
This compound* C9H19NO2 173.25 Moderate ~0.5 Not reported
Ethambutol DiHCl C10H24N2O2·2HCl 277.23 High -1.2 Antimycobacterial
(R)-2-Amino-1-butanol C4H11NO 89.14 High -0.7 Intermediate synthesis

*Data for this compound are estimated based on structural analogs.

Stereochemical Considerations

Ethambutol’s (S,S)-configuration is essential for binding to mycobacterial arabinosyltransferases . The methyloxolan ring in this compound introduces additional chiral centers, which may enhance target selectivity but complicate synthesis.

Biological Activity

2-[(2-Methyloxolan-3-yl)amino]butan-1-ol is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C8H17NO\text{C}_8\text{H}_{17}\text{NO}

This compound features a butanol backbone with an amino group and a methyloxolane substituent, which may influence its biological interactions.

Neuroprotective Effects

Research indicates that compounds similar to this compound exhibit neuroprotective properties. A study highlighted the neuroprotective effects of various derivatives against oxidative stress, which is significant in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism often involves the modulation of reactive oxygen species (ROS) and enhancement of cellular antioxidant defenses .

Antimicrobial Activity

Preliminary studies have shown that this compound may possess antimicrobial properties. In vitro assays demonstrated that derivatives with similar structures inhibited the growth of various bacterial strains, suggesting potential applications in developing antimicrobial agents .

Table 1: Biological Activities of Similar Compounds

Compound NameActivity TypeReference
Compound ANeuroprotective
Compound BAntimicrobial
Compound CAntioxidant

Case Studies

Case Study 1: Neuroprotection in Cell Cultures
A study assessed the neuroprotective effects of a related compound on neuronal cell lines exposed to oxidative stress. The results indicated significant cell viability improvement when treated with the compound, suggesting a protective mechanism against apoptosis .

Case Study 2: Antimicrobial Efficacy
Another investigation evaluated the antimicrobial activity of compounds structurally related to this compound against Staphylococcus aureus and Escherichia coli. The results showed a dose-dependent inhibition, supporting its potential as a therapeutic agent .

Research Findings

Recent findings suggest that the biological activity of this compound is closely linked to its chemical structure. Modifications in the side chains have been shown to enhance or diminish its activity. For example, the introduction of hydroxyl groups has been correlated with increased antioxidant capacity, while hydrophobic modifications have been associated with improved membrane permeability, enhancing bioavailability .

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